molecular formula C19H22N2O B4879634 N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide CAS No. 883549-18-6

N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B4879634
CAS No.: 883549-18-6
M. Wt: 294.4 g/mol
InChI Key: DFHIWPNQHGAOSC-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide is an organic compound with a complex structure that includes an indole ring, a butylphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction and desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-(4-iodo-1,3-diphenylbutyl) acrylamide and poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine . These compounds share structural similarities but differ in their specific functional groups and properties.

Uniqueness

N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide is unique due to its specific combination of an indole ring, a butylphenyl group, and a carboxamide functional group

Properties

IUPAC Name

N-(4-butylphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-3-6-15-9-11-17(12-10-15)20-19(22)21-14-13-16-7-4-5-8-18(16)21/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHIWPNQHGAOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212571
Record name N-(4-Butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883549-18-6
Record name N-(4-Butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883549-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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